molecular formula C10H9BFNO2 B2635357 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid CAS No. 2096341-54-5

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

Cat. No. B2635357
CAS RN: 2096341-54-5
M. Wt: 205
InChI Key: BRQZJOXEWXYOFH-UHFFFAOYSA-N
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Description

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid (CCFBA) is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. CCFBA is a small molecule that can be synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Facile Synthesis and Halodeboronation

One significant application involves the facile synthesis of bromo and chloro derivatives through halodeboronation reactions. The synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid exemplifies this process, demonstrating the compound's utility in generating aryl halides with good to excellent yields. This method's scalability and generality underscore its potential in organic synthesis and material science (Szumigala et al., 2004).

Rhodium-Catalyzed Annulation Reactions

The compound has been utilized in rhodium-catalyzed annulation reactions with alkynes and strained alkenes, leading to the formation of indenones, indanones, and even benzotropone. Such reactions highlight the compound's role in constructing complex cyclic skeletons, essential for developing new pharmaceuticals and materials (Miura & Murakami, 2005).

Preparation of Boronic Acid Derivatives

Research also includes the preparation of derivatives like 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, showing the compound's versatility in generating functionalized boronic acids. These derivatives are crucial for further chemical transformations and have applications in creating more complex molecules (Liu Zao, 2005).

Sugar Recognition Sensors

Another notable application is in the design of boronic acid fluorophore/beta-cyclodextrin complex sensors for selective sugar recognition in water. This demonstrates the compound's potential in developing diagnostic tools and sensors, particularly in glucose monitoring, which is crucial for diabetes management (Tong et al., 2001).

Chiral Auxiliary and Protecting Group

The compound serves as an efficient chiral auxiliary in cyclopropanation of alkenylboronic esters, enabling the separation of diastereoisomers and subsequent transformations. This application is vital for synthesizing boron-containing functionalized bicyclopropanes, highlighting its importance in stereochemical control and synthesis of complex organic molecules (Luithle & Pietruszka, 2000).

properties

IUPAC Name

[3-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BFNO2/c12-9-7(10(6-13)4-5-10)2-1-3-8(9)11(14)15/h1-3,14-15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQZJOXEWXYOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2(CC2)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

CAS RN

2096341-54-5
Record name 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
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